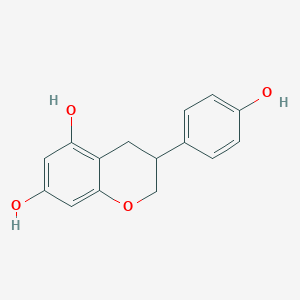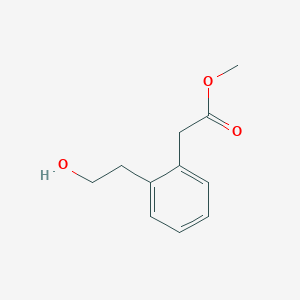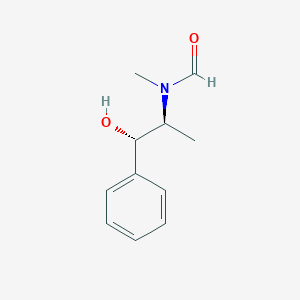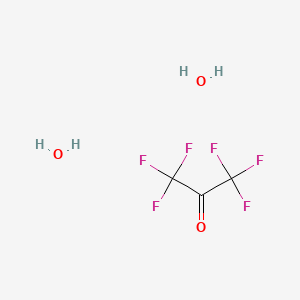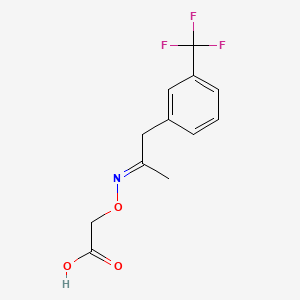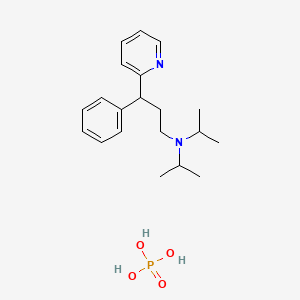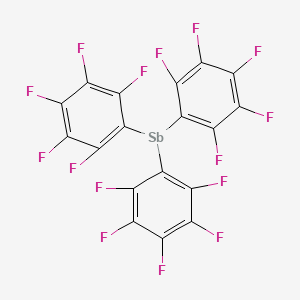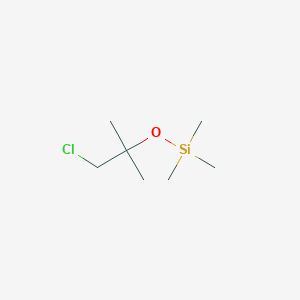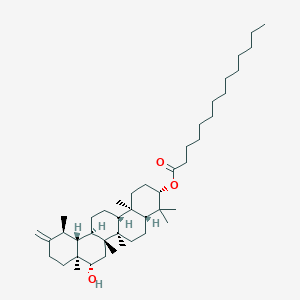
Arnidiol 3-Myristate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Arnidiol 3-Myristate can be synthesized through esterification of arnidiol with myristic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through column chromatography to isolate the desired ester .
Industrial Production Methods
Industrial production of this compound often employs supercritical fluid extraction (SFE) techniques. This method allows for the selective extraction of triterpenoid esters from Calendula officinalis flowers. The process involves the use of supercritical carbon dioxide as the extraction solvent, which is both efficient and environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
Arnidiol 3-Myristate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced triterpenoid derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester functional group, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized arnidiol derivatives.
Reduction: Reduced arnidiol derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a model compound for studying esterification and triterpenoid chemistry.
Mécanisme D'action
Arnidiol 3-Myristate exerts its effects primarily through its interaction with cellular membranes and modulation of inflammatory pathways. It has been shown to enhance the integrity of the epithelial intestinal barrier by reducing oxidative stress and inflammation. The compound targets molecular pathways involving cytokines such as interleukin-1 beta, interleukin-6, and tumor necrosis factor-alpha, thereby reducing inflammation and promoting healing .
Comparaison Avec Des Composés Similaires
Arnidiol 3-Myristate can be compared to other triterpenoid esters such as taraxasterol 3-O-myristate and arnidiol 3-O-laurate. While these compounds share similar structural features, this compound is unique in its specific esterification with myristic acid, which may confer distinct biological activities .
List of Similar Compounds
- Taraxasterol 3-O-myristate
- Arnidiol 3-O-laurate
- Oleanolic acid derivatives
Conclusion
This compound is a promising compound with diverse applications in chemistry, biology, medicine, and industry. Its unique properties and potential therapeutic benefits make it a valuable subject for further research and development.
Propriétés
Formule moléculaire |
C44H76O3 |
|---|---|
Poids moléculaire |
653.1 g/mol |
Nom IUPAC |
[(3S,4aR,6aR,6aR,6bR,8S,8aS,12S,12aR,14aR,14bR)-8-hydroxy-4,4,6a,6b,8a,12,14b-heptamethyl-11-methylidene-1,2,3,4a,5,6,6a,7,8,9,10,12,12a,13,14,14a-hexadecahydropicen-3-yl] tetradecanoate |
InChI |
InChI=1S/C44H76O3/c1-10-11-12-13-14-15-16-17-18-19-20-21-38(46)47-37-26-28-41(6)34(40(37,4)5)25-29-43(8)35(41)23-22-33-39-32(3)31(2)24-27-42(39,7)36(45)30-44(33,43)9/h32-37,39,45H,2,10-30H2,1,3-9H3/t32-,33-,34+,35-,36+,37+,39-,41+,42-,43-,44-/m1/s1 |
Clé InChI |
RWBOMXGEKDSWEP-JVFFPKSBSA-N |
SMILES isomérique |
CCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@@H]4[C@H]5[C@@H](C(=C)CC[C@@]5([C@H](C[C@]4([C@@]3(CC[C@H]2C1(C)C)C)C)O)C)C)C |
SMILES canonique |
CCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4C5C(C(=C)CCC5(C(CC4(C3(CCC2C1(C)C)C)C)O)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,3R)-2,3-Bis(acetyloxy)butanedioic Acid Mono[(10S)-5-(aminocarbonyl)-10,11-dihydro-5H-dibenz[b,f]azepin-10-yl] Ester](/img/structure/B13421227.png)
